Cas no 63523-60-4 (6-Hydroxy-4-iodopyridin-2(1H)-one)

6-Hydroxy-4-iodopyridin-2(1H)-one is a halogenated pyridinone derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a hydroxyl group at the 6-position and an iodine substituent at the 4-position, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The compound’s reactivity enables selective functionalization, facilitating the development of complex heterocyclic scaffolds. Its stability under standard conditions and high purity make it suitable for precise synthetic applications. Researchers value this compound for its role in constructing bioactive molecules, particularly in medicinal chemistry, where iodinated pyridinones serve as precursors for targeted drug discovery.
6-Hydroxy-4-iodopyridin-2(1H)-one structure
63523-60-4 structure
Product Name:6-Hydroxy-4-iodopyridin-2(1H)-one
CAS No:63523-60-4
MF:C5H4INO2
MW:236.995233535767
CID:1037161
PubChem ID:12360840
Update Time:2025-05-19

6-Hydroxy-4-iodopyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-4-iodopyridin-2(1H)-one
    • 6-hydroxy-4-iodo-1H-pyridin-2-one
    • DTXSID20494028
    • 63523-60-4
    • 4-Iodopyridine-2,6-diol
    • 1822942-06-2
    • Inchi: 1S/C5H4INO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9)
    • InChI Key: DSOOZCJMLHILTC-UHFFFAOYSA-N
    • SMILES: IC1=CC(NC(=C1)O)=O

Computed Properties

  • Exact Mass: 236.92868g/mol
  • Monoisotopic Mass: 236.92868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.3Ų

6-Hydroxy-4-iodopyridin-2(1H)-one Pricemore >>

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Additional information on 6-Hydroxy-4-iodopyridin-2(1H)-one

Comprehensive Overview of 6-Hydroxy-4-iodopyridin-2(1H)-one (CAS No. 63523-60-4): Properties, Applications, and Research Insights

6-Hydroxy-4-iodopyridin-2(1H)-one, identified by its CAS number 63523-60-4, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridinone family, characterized by a hydroxyl group at the 6-position and an iodine substituent at the 4-position. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules. Researchers and industry professionals frequently search for terms like "6-Hydroxy-4-iodopyridin-2(1H)-one synthesis", "CAS 63523-60-4 applications", and "iodopyridinone derivatives", reflecting its relevance in modern chemistry.

The molecular formula of 6-Hydroxy-4-iodopyridin-2(1H)-one is C5H4INO2, with a molecular weight of 237.00 g/mol. Its crystalline structure and moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitate its use in cross-coupling reactions, a hotspot in contemporary medicinal chemistry. Recent trends highlight its role in palladium-catalyzed reactions, a topic frequently queried in academic databases. The iodine atom in this compound serves as a versatile handle for further functionalization, enabling the creation of complex scaffolds for drug discovery.

In the context of green chemistry and sustainable synthesis, 6-Hydroxy-4-iodopyridin-2(1H)-one has been explored as a building block for eco-friendly protocols. Searches for "iodopyridinone in green synthesis" have surged, aligning with global efforts to reduce hazardous waste. Studies demonstrate its utility in microwave-assisted reactions and flow chemistry setups, minimizing energy consumption and improving yield—a key concern for industrial applications.

From a pharmacological perspective, derivatives of 6-Hydroxy-4-iodopyridin-2(1H)-one exhibit potential bioactivity, including antimicrobial and anti-inflammatory properties. Queries such as "pyridinone-based drug candidates" and "iodinated heterocycles in medicine" underscore its therapeutic promise. Computational studies leveraging AI-driven molecular docking have further accelerated its investigation, a trend reflecting the intersection of chemistry and artificial intelligence.

Analytical characterization of CAS 63523-60-4 typically involves techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure purity and validate structural integrity, critical for regulatory compliance in pharmaceutical manufacturing. The compound’s stability under controlled conditions (e.g., inert atmosphere, low humidity) is another frequently discussed topic in chemical forums and patent literature.

In material science, 6-Hydroxy-4-iodopyridin-2(1H)-one has been investigated for its role in designing organic electronic materials. Its conjugated system and halogen bonding capabilities contribute to charge transport properties, making it relevant for OLEDs and sensors. Searches for "iodopyridinone in optoelectronics" highlight this niche application.

To summarize, 6-Hydroxy-4-iodopyridin-2(1H)-one (63523-60-4) is a multifaceted compound with applications spanning drug development, sustainable synthesis, and advanced materials. Its adaptability to modern chemical methodologies and alignment with industry trends ensure its continued relevance in scientific research.

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